Manoalide
Manoalide
Manoalide is a sesterterpenoid isolated from the marine sponge Luffariella variabilis and which has been shown to exhibit inhibitory activity towards phospholipase A2. It has a role as a metabolite, an EC 3.1.1.4 (phospholipase A2) inhibitor, an EC 5.99.1.2 (DNA topoisomerase) inhibitor and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is a butenolide, a lactol and a sesterterpenoid.
Manoalide is a natural product found in Luffariella variabilis, Hyrtios erectus, and other organisms with data available.
Manoalide is a natural product found in Luffariella variabilis, Hyrtios erectus, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
75088-80-1
VCID:
VC21200785
InChI:
InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24-/m1/s1
SMILES:
CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C
Molecular Formula:
C25H36O5
Molecular Weight:
416.5 g/mol
Manoalide
CAS No.: 75088-80-1
Cat. No.: VC21200785
Molecular Formula: C25H36O5
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Manoalide is a sesterterpenoid isolated from the marine sponge Luffariella variabilis and which has been shown to exhibit inhibitory activity towards phospholipase A2. It has a role as a metabolite, an EC 3.1.1.4 (phospholipase A2) inhibitor, an EC 5.99.1.2 (DNA topoisomerase) inhibitor and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is a butenolide, a lactol and a sesterterpenoid. Manoalide is a natural product found in Luffariella variabilis, Hyrtios erectus, and other organisms with data available. |
|---|---|
| CAS No. | 75088-80-1 |
| Molecular Formula | C25H36O5 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | (2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one |
| Standard InChI | InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24-/m1/s1 |
| Standard InChI Key | FGJIDQWRRLDGDB-CPIXEKRISA-N |
| Isomeric SMILES | CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CC[C@@H](O[C@H]2O)C3=CC(=O)O[C@H]3O)/C |
| SMILES | CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C |
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